molecular formula C8H10N2O B3050256 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 24603-30-3

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3050256
CAS RN: 24603-30-3
M. Wt: 150.18 g/mol
InChI Key: QSNMCLKISUKAHU-UHFFFAOYSA-N
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Description

“6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the linear formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Physical And Chemical Properties Analysis

“6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a solid compound . It should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been utilized in the synthesis of various heterocyclic compounds. For instance, it's been involved in the formation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are created through the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes. These derivatives are examples of tricyclic heterocycles, indicating the chemical's role in developing complex organic structures (El-Nabi, 2004).

Pharmaceutical Research

In the pharmaceutical field, derivatives of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been synthesized and analyzed for their potential medical applications. For example, pyrrolo[2,3-d]pyrimidines, which are related compounds, have been studied for their anticancer and antimicrobial activities, highlighting the potential of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in drug discovery and development (Quijano et al., 1990).

Materials Science

In materials science, compounds derived from 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have been used in creating new materials. For instance, pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups were synthesized and analyzed for their thermal stability and potential in electronics, indicating the chemical's role in developing new materials with specific properties (El-Menyawy et al., 2019).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The safety information for “6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statement is P280 .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine”, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Further studies are needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications.

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNMCLKISUKAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CCNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511792
Record name 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

CAS RN

24603-30-3
Record name 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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